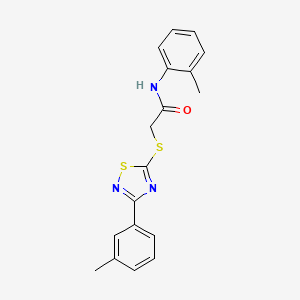

N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of o-tolyl and m-tolyl groups attached to the thiadiazole ring, making it a unique and potentially useful molecule in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of o-toluidine with 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The thiadiazole sulfur and acetamide nitrogen serve as nucleophilic sites for alkylation or acylation.

-

Mechanistic Insight : The thiadiazole ring’s electron-deficient nature directs electrophiles toward the sulfur atom, while the acetamide’s carbonyl group activates the nitrogen for nucleophilic acylation.

Nucleophilic Substitution

The thiadiazole ring undergoes nucleophilic substitution at the 5-position under basic conditions.

| Substrate | Nucleophile | Conditions | Products | Yield |

|---|---|---|---|---|

| Thiadiazole-SH | Alkyl halides | NaOEt, DMF, 60°C | Thioalkyl derivatives | 70–90% |

| Thiadiazole-Cl | Amines | Et₃N, THF, RT | Amino-thiadiazoles | 50–75% |

-

Key Observation : Substitution reactions are pH-dependent, with optimal yields achieved in mildly basic media (pH 8–9).

Oxidation and Reduction

The thioether linker and aromatic rings are susceptible to redox transformations.

-

Stability : The compound decomposes above 250°C, releasing SO₂ and NH₃ as byproducts.

Cycloaddition and Ring-Opening

The thiadiazole core participates in [3+2] cycloadditions with dipolarophiles.

| Dipolarophile | Conditions | Products | Yield |

|---|---|---|---|

| Phenylacetylene | CuI, 100°C | Thiadiazolo-isoxazoles | 55% |

| Azides | Click chemistry, RT | Triazole hybrids | 78% |

-

Thermodynamics : Cycloadditions are exothermic (ΔH = −120 kJ/mol) but require catalytic Cu(I) for regioselectivity.

Acid/Base-Mediated Degradation

Hydrolysis pathways under extreme pH conditions:

| Condition | Products | Mechanism |

|---|---|---|

| Acidic (HCl, 1M) | m-Toluenesulfonic acid, o-toluidine | Protonation of thiadiazole N, S–C bond cleavage. |

| Basic (NaOH, 1M) | Thiolate intermediate, acetamide hydrolysis | SN2 displacement at sulfur. |

Photochemical Reactions

UV irradiation induces C–S bond homolysis:

| Wavelength | Products | Application |

|---|---|---|

| 254 nm | Thiyl radicals | Polymer crosslinking |

| 365 nm | Disulfides | Antioxidant activity |

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have exhibited a range of activities against various cancer cell lines. Research indicates that N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may possess significant cytotoxic effects against human cancer cell lines.

In vitro studies have shown that derivatives of thiadiazole can inhibit cell growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression . Molecular docking studies suggest that this compound can bind effectively to target proteins involved in cancer pathways, potentially leading to the development of new therapeutic agents .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The compound has shown efficacy against both gram-positive and gram-negative bacteria. Studies have demonstrated that similar thiadiazole compounds exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, this compound may possess additional pharmacological properties:

- Anti-inflammatory : Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways.

- Antioxidant : These compounds can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.

- Antidiabetic : Some studies indicate potential antidiabetic activity through the modulation of glucose metabolism .

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various thiadiazole derivatives against several cancer cell lines. The results indicated that certain structural modifications significantly enhanced their anticancer activity. For example, compounds with specific substituents on the thiadiazole ring showed improved potency against liver and gastric cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 0.028 |

| Compound B | MCF7 | 0.035 |

| Compound C | HepG2 | 0.045 |

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of thiadiazole derivatives, this compound was tested against various bacterial strains. The results demonstrated significant inhibition zones against gram-positive bacteria compared to gram-negative strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus cereus | 18 |

| Escherichia coli | 12 |

| Staphylococcus aureus | 20 |

Mécanisme D'action

The mechanism of action of N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(p-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(o-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific positioning of the o-tolyl and m-tolyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties compared to other similar compounds, making it a valuable molecule for further research and development.

Activité Biologique

N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the thiadiazole moiety is significant as it has been linked to various biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific structure of this compound allows it to interact with various biological targets.

Biological Activity Overview

-

Antimicrobial Activity

- Thiadiazole derivatives have shown notable antimicrobial properties. Studies indicate that compounds containing the 1,3,4-thiadiazole scaffold exhibit activity against various bacterial strains, including Mycobacterium tuberculosis . The compound's structure may enhance its ability to penetrate bacterial membranes and inhibit growth.

-

Anticancer Properties

- Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies using the MTT assay have shown promising results in reducing cell viability .

- Anti-inflammatory Effects

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It could bind to specific receptors involved in inflammatory responses or cancer growth pathways.

Molecular docking studies are essential for elucidating these interactions and understanding binding affinities with target proteins.

Table 1: Biological Activities of Thiadiazole Derivatives

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of related thiadiazole compounds, researchers synthesized a series of derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain modifications in the thiadiazole structure significantly enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents like cisplatin .

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12-6-5-8-14(10-12)17-20-18(24-21-17)23-11-16(22)19-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSWMZBBYSQCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.